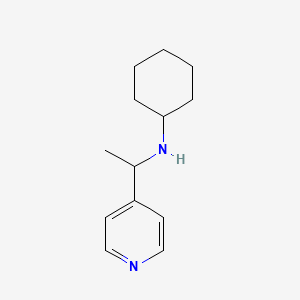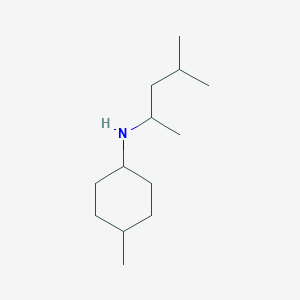![molecular formula C11H11F3O2 B1386128 3-[4-(Trifluoromethyl)phenyl]butanoic acid CAS No. 1042815-82-6](/img/structure/B1386128.png)
3-[4-(Trifluoromethyl)phenyl]butanoic acid
Overview
Description
“3-[4-(Trifluoromethyl)phenyl]butanoic acid” is a chemical compound with the CAS Number: 1042815-82-6 . It has a molecular weight of 232.2 .
Molecular Structure Analysis
The InChI code for “3-[4-(Trifluoromethyl)phenyl]butanoic acid” is1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . Physical And Chemical Properties Analysis
“3-[4-(Trifluoromethyl)phenyl]butanoic acid” has a molecular weight of 232.2 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-[4-(Trifluoromethyl)phenyl]butanoic acid is the Free Fatty Acid Receptor 2 (hFFA2) . This receptor plays a crucial role in the regulation of energy metabolism and immune response .
Mode of Action
3-[4-(Trifluoromethyl)phenyl]butanoic acid, also known as CATPB, interacts with hFFA2 by inhibiting both constitutive and propionate (C3) -stimulated hFFA2 GTPγS incorporation . It also inhibits C3-induced intracellular ERK phosphorylation in hFFA2-expressing cells .
Biochemical Pathways
The compound’s interaction with hFFA2 affects the G-protein signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and metabolism . The inhibition of ERK phosphorylation suggests that the compound may also affect the MAPK/ERK pathway , which plays a key role in the regulation of cell proliferation and differentiation .
Pharmacokinetics
The compound’s interaction with hffa2 suggests that it may be absorbed and distributed in tissues expressing this receptor
Result of Action
The inhibition of hFFA2 by 3-[4-(Trifluoromethyl)phenyl]butanoic acid can lead to changes in energy metabolism and immune response . The compound’s effect on ERK phosphorylation suggests that it may also influence cell proliferation and differentiation .
Action Environment
The action of 3-[4-(Trifluoromethyl)phenyl]butanoic acid can be influenced by various environmental factors. For instance, the presence of other ligands can affect the compound’s binding to hFFA2 . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWDXJWTSIGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



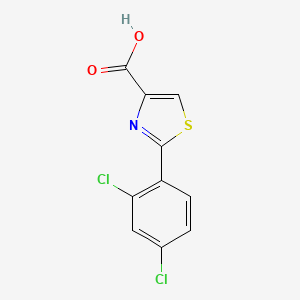
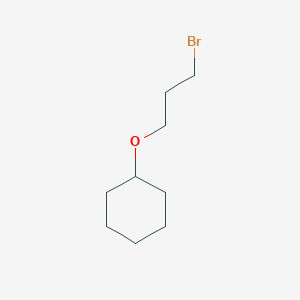
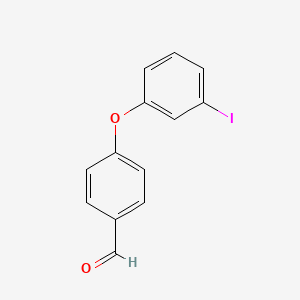
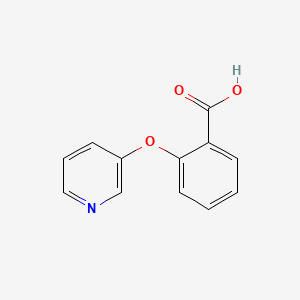
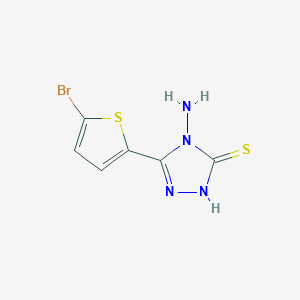
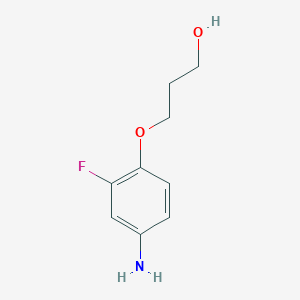
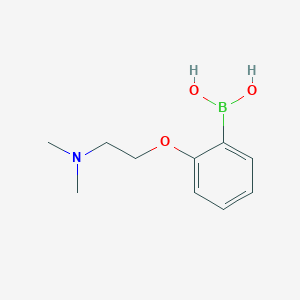
amine](/img/structure/B1386057.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
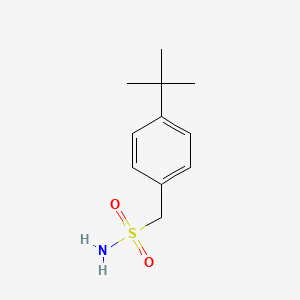
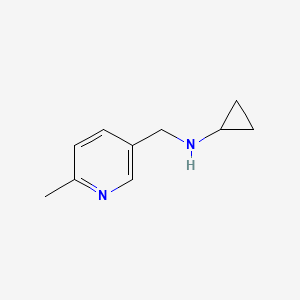
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
